molecular formula C17H8ClNO5S B2911938 2-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione CAS No. 1426935-67-2

2-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No. B2911938
CAS RN: 1426935-67-2
M. Wt: 373.76
InChI Key: XPDFSXVTRIBCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1,4-naphthoquinone, which is a class of organic compounds that have significant pharmacological effects associated with antitumor activities . It’s also related to 5-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-2-hydroxybenzoic acid .

Scientific Research Applications

Antibacterial Agent

This compound has been synthesized as a potential antibacterial agent . A series of new pyrimidine analogs carrying 1,4-naphthoquinone and uracil moiety were prepared as hybrid compounds, which might possess biological activity . The structure-activity relationship for these compounds was studied and the results showed that the compound containing a fluorine atom exhibited in vitro potent antibacterial activity comparable with that of the clinically useful antibacterial drug gentamicin .

Fluorescent Sensor

The compound has been used in the design of fluorescent sensors for the detection of Sn2+ ions . The receptors exhibit rapid fluorescent “turn-on” responses towards Sn2+. The absorption and fluorescent intensity of the receptors increase when increasing the concentration of Sn2+ .

Antiviral Agent

The compound has potential as an antiviral agent . Pyrimidine non-nucleoside derivatives possess a variety of pharmacological properties, including anticancer, antiviral, and antibacterial activity .

Anticancer Agent

The compound has potential as an anticancer agent . Pyrimidine non-nucleoside derivatives possess a variety of pharmacological properties, including anticancer, antiviral, and antibacterial activity .

Antifungal Agent

The compound has potential as an antifungal agent . In recent years, increasing recognition of biological activities of natural and synthetic 1,4-naphthoquinone derivatives has stimulated enormous interest in this class of compounds which has led to the development of new agents in which retaining the core 1,4-naphthoquinone moiety could exhibit various biological effects including cytotoxic, antiviral, antibacterial, antifungal and antiproliferative activities .

Antiproliferative Agent

The compound has potential as an antiproliferative agent . In recent years, increasing recognition of biological activities of natural and synthetic 1,4-naphthoquinone derivatives has stimulated enormous interest in this class of compounds which has led to the development of new agents in which retaining the core 1,4-naphthoquinone moiety could exhibit various biological effects including cytotoxic, antiviral, antibacterial, antifungal and antiproliferative activities .

Future Directions

The future directions for this compound could involve further studies to elucidate its mechanism of action and to evaluate its potential as a therapeutic agent, particularly in the treatment of cancer . It’s also suggested that naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .

properties

IUPAC Name

2-chloro-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8ClNO5S/c18-13-14(16(21)10-6-2-1-5-9(10)15(13)20)19-17(22)11-7-3-4-8-12(11)25(19,23)24/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDFSXVTRIBCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.